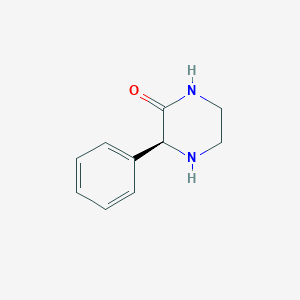

(S)-3-Phenylpiperazin-2-one

Description

Significance of the Piperazinone Scaffold in Organic and Medicinal Chemistry

The piperazine (B1678402) ring system, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a fundamental component in a vast array of biologically active compounds. nih.govrsc.orgthieme-connect.combohrium.com Its unique physicochemical properties, including solubility, basicity, and conformational flexibility, make it an invaluable tool for medicinal chemists. tandfonline.comresearchgate.net The piperazinone scaffold, a derivative of piperazine featuring a ketone group, retains these advantageous characteristics while providing additional points for chemical modification.

Role as a Privileged Structure in Drug Discovery

The piperazinone scaffold is widely recognized as a "privileged structure" in drug discovery. rsc.orgresearchgate.netmdpi.comnih.govnih.gov This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the design of novel ligands. The adaptability of the piperazinone core allows for the synthesis of large and diverse chemical libraries, increasing the probability of identifying compounds with desired biological activities. mdpi.com

The piperazine nucleus is a constituent of numerous approved drugs spanning various therapeutic areas, including antidepressants, antipsychotics, antihistamines, antifungals, and antibiotics. rsc.org Its presence in successful pharmaceuticals underscores its importance and has spurred further investigation into piperazine-based compounds. nih.govtandfonline.com For instance, piperazine derivatives have been explored for their potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents. nih.govrsc.orgthieme-connect.com

| Drug Class | Example(s) |

| Antidepressants | Amoxapine |

| Antipsychotics | Bifeprunox |

| Antihistamines | Cyclizine, Oxatomide |

| Antifungals | Itraconazole |

| Antibiotics | Ciprofloxacin |

Versatility as a Chemical Building Block

The piperazinone structure is a highly versatile building block in organic synthesis. researchgate.netbohrium.comambeed.com The presence of two nitrogen atoms, one of which is part of an amide functionality, offers multiple sites for chemical reactions. tandfonline.com This allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's steric and electronic properties to achieve desired target interactions. bohrium.comtandfonline.com

The chemical reactivity of the piperazine core facilitates its use as a linker to connect different pharmacophores within a single molecule or as a scaffold to present functional groups crucial for binding to a biological target. tandfonline.com The synthesis of various piperazine derivatives has been extensively documented, with numerous methods developed for the construction and modification of this heterocyclic system. nih.govresearchgate.nettjpr.org This synthetic tractability makes piperazinones, including (S)-3-Phenylpiperazin-2-one, valuable intermediates in the preparation of complex molecules. ossila.comumich.edu

Stereochemical Considerations and Enantiomeric Purity in Pharmaceutical Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. nih.govnumberanalytics.com The two mirror-image forms of a chiral molecule are called enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit profoundly different biological activities in the chiral environment of the human body. nih.govresearchgate.net

The significance of stereochemistry in drug action is paramount, as one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects. researchgate.net The tragic case of thalidomide, where one enantiomer was effective against morning sickness while the other caused severe birth defects, serves as a stark reminder of the critical importance of enantiomeric purity in pharmaceuticals. numberanalytics.com

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines regarding the development of chiral drugs. americanpharmaceuticalreview.comnih.gov There is a strong preference for the development of single enantiomers over racemic mixtures (equal mixtures of both enantiomers). nih.govamericanpharmaceuticalreview.com Pharmaceutical companies are required to provide a scientific justification for developing a racemate and must thoroughly characterize the pharmacological and toxicological profiles of each enantiomer. researchgate.netamericanpharmaceuticalreview.comnih.gov This regulatory landscape has driven significant investment in chiral separation technologies and analytical methods to ensure the enantiomeric purity of drug substances. americanpharmaceuticalreview.com

The development of stereoselective synthetic methods is crucial for producing enantiomerically pure compounds like this compound. The presence of a stereocenter at the 3-position of the piperazinone ring means that this compound can exist as two enantiomers. The "(S)" designation specifies a particular three-dimensional arrangement of the atoms around this chiral center. Ensuring the synthesis produces only the desired (S)-enantiomer is a key challenge and a critical aspect of its use in the development of new pharmaceuticals.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-phenylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFFHKBGGZHQAX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@@H](N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for S 3 Phenylpiperazin 2 One and Its Derivatives

Non-Stereoselective Synthesis Approaches

Non-stereoselective methods yield a racemic mixture of 3-phenylpiperazin-2-one (B1581277), which contains both the (S) and (R) enantiomers in equal amounts. These approaches are often straightforward and focus on the construction of the core piperazinone ring system.

Cyclization Reactions

A primary strategy for constructing the piperazin-2-one (B30754) skeleton is through intramolecular cyclization. A classic example involves the reaction of an α-halo ester with a diamine. Specifically, the synthesis can be achieved through the condensation of a bromo-phenyl-acetic acid derivative, such as ethyl 2-bromo-2-phenylacetate, with ethylenediamine (B42938).

In this reaction, one of the amino groups of ethylenediamine performs a nucleophilic attack on the carbon atom bearing the bromine atom, displacing it to form a C-N bond. The second amino group then attacks the ester carbonyl group, leading to the elimination of ethanol (B145695) and the formation of the cyclic amide, resulting in the 3-phenylpiperazin-2-one ring. This direct cyclization provides the racemic product.

General Piperazinone Ring Formation Procedures

Beyond the specific example above, several general procedures exist for the formation of the piperazinone ring. These methods offer flexibility and can be adapted to produce a variety of substituted piperazinones. researchgate.net

Common strategies include:

Reduction of Diketopiperazines: Piperazine-2,5-diones (diketopiperazines), which are readily synthesized from amino acids, can be selectively reduced to form piperazin-2-ones.

Stepwise N-Alkylation of 1,2-Diamines: This involves a sequence of reactions where a 1,2-diamine is functionalized in a stepwise manner to build the heterocyclic ring. researchgate.net

Cascade Reactions: Modern synthetic methods enable the formation of multiple bonds in a single step. For instance, a cascade, metal-promoted reaction using a chloro allenylamide, a primary amine, and an aryl iodide can afford piperazin-2-ones efficiently, creating three new bonds in one pot. thieme-connect.com

Intramolecular Hydroamination: A modular synthesis can be achieved through the intramolecular hydroamination of substrates prepared from amino acids, providing a highly diastereoselective route to substituted piperazines that can be precursors to piperazinones. organic-chemistry.org

These methodologies have been collected and reviewed, highlighting the various strategies based on the specific bond formations in the ring-closing step. researchgate.net

Stereoselective Synthesis of (S)-3-Phenylpiperazin-2-one

Accessing the enantiomerically pure this compound requires stereoselective synthetic methods. These advanced strategies create or isolate the desired stereoisomer with high fidelity.

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a powerful technique for establishing chirality. This method typically involves the hydrogenation of an aromatic precursor, such as a pyrazine (B50134) or pyrazin-2-ol, using a chiral metal catalyst.

A palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ol precursors has been developed, providing a direct route to chiral disubstituted piperazin-2-ones with excellent enantioselectivities. rsc.org Similarly, iridium-catalyzed asymmetric hydrogenation of tosylamide-substituted pyrazines can produce chiral tetrahydropyrazines. dicp.ac.cn These intermediates can then be converted to the corresponding chiral piperazinones. For example, the hydrogenated product of 4-methyl-N-(5-phenylpyrazin-2-yl)benzenesulfonamide was successfully transformed into (S)-5-phenylpiperazin-2-one in 91% yield with 92% enantiomeric excess (ee) through hydration. dicp.ac.cn While this yields a constitutional isomer, the principle demonstrates the utility of the method for accessing chiral phenyl-substituted piperazinones.

| Catalyst System | Precursor | Product | Enantiomeric Excess (ee) | Reference |

| Iridium(III) Complex | 4-methyl-N-(5-phenylpyrazin-2-yl)benzenesulfonamide | (S)-5-Phenylpiperazin-2-one | 92% | dicp.ac.cn |

| Palladium Complex | Substituted Pyrazin-2-ol | Chiral Piperazin-2-one | High | rsc.org |

Enzymatic Resolution Techniques

Enzymatic kinetic resolution is a bio-catalytic method that utilizes enzymes, typically hydrolases like lipases or proteases, to selectively react with one enantiomer in a racemic mixture. researchgate.net For a racemic mixture of 3-phenylpiperazin-2-one or a suitable derivative, an enzyme can selectively catalyze the hydrolysis of an ester group or the acylation of an amine on one enantiomer, leaving the other unreacted.

For example, a lipase (B570770) could selectively acylate the (R)-enantiomer, allowing the unreacted this compound to be isolated with high enantiomeric purity. Various lipases, such as those from Pseudomonas cepacia (PCL) or Candida antarctica (CAL B), have been successfully used to resolve racemic compounds containing stereocenters adjacent to functional groups. tudelft.nlmdpi.com The efficiency of such a resolution is measured by the enantiomeric ratio (E), with high E values indicating excellent selectivity. tudelft.nl

While specific data for the resolution of 3-phenylpiperazin-2-one using Streptomyces griseus protease is not detailed in the provided sources, proteases and other hydrolases are standard tools for such kinetic resolutions.

| Enzyme | Reaction Type | Substrate Type | Potential Outcome |

| Lipase (e.g., Novozyme 435) | Transesterification/Acylation | Racemic piperazinone | Enantiopure (S)-piperazinone and acylated (R)-piperazinone |

| Hydrolase/Protease | Hydrolysis | Racemic N-acyl piperazinone | Enantiopure (S)-N-acyl piperazinone and hydrolyzed (R)-piperazinone |

Chiral Precursor Approaches

One of the most effective strategies for asymmetric synthesis is to start with a readily available chiral molecule, often referred to as the "chiral pool." Amino acids are excellent chiral precursors for the synthesis of this compound.

A synthetic route starting from optically pure amino acids can be used to generate 2,3-substituted piperazines. nih.gov For instance, a five-step sequence starting from chiral phenylglycine can produce a key chiral 1,2-diamine intermediate. nih.gov This diamine, with its stereochemistry already established from the starting amino acid, undergoes annulation (ring formation) to yield the desired enantiopure 3-phenyl-substituted piperazine (B1678402) derivative. nih.gov Although racemization was observed in some final products under the reported conditions, this approach demonstrates a viable pathway to the target molecule. nih.gov

Similarly, the enantiospecific synthesis of other chiral piperazin-2-ones has been successfully demonstrated starting from Z-L-tyrosine, further validating the use of amino acids as reliable chiral precursors. rsc.orgelectronicsandbooks.com The key transformation often involves creating an orthogonally protected chiral 1,2-diamine from the amino acid, followed by a cyclization step to build the piperazinone ring. researchgate.net

Derivatization Strategies and Functionalization of the this compound Core

The this compound scaffold serves as a versatile template for the development of a wide range of biologically active molecules. Its core structure can be functionalized at several positions: the nitrogen atoms (N1 and N4), the piperazinone ring, and the pendant phenyl moiety.

N-Alkylation and N-Acylation Reactions

The secondary amine at the N1 position and the amide nitrogen at the N4 position of the piperazin-2-one ring are common sites for functionalization through alkylation and acylation reactions.

N-Alkylation: This is a fundamental method for introducing substituents onto the piperazine nitrogen atoms. mdpi.com The reaction typically involves treating the piperazine derivative with an alkyl halide (e.g., 1-bromobutane) or sulfonate in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as acetone (B3395972) or acetonitrile (B52724). nih.govresearchgate.net For instance, aryl piperazines can be N-alkylated with 1-bromobutane (B133212) using K₂CO₃ as a base to yield fragments of D3 dopamine (B1211576) receptor selective compounds. nih.gov A general procedure for the alkylation of N-acetylpiperazine involves refluxing with an alkyl bromide in the presence of K₂CO₃. researchgate.net In some cases, a catalytic amount of potassium iodide (KI) is added to facilitate the reaction. nih.gov The monoalkylation of piperazine can be challenging due to the similar reactivity of both nitrogen atoms, which can lead to mixtures of mono- and di-alkylated products. google.com

N-Acylation: Acylation is another key derivatization strategy. Reagents such as acyl chlorides (e.g., 4-fluorobenzoyl chloride) are commonly used to introduce acyl groups onto the piperazine nitrogen. mdpi.com This reaction is often performed in the presence of a base to neutralize the hydrogen chloride byproduct.

The following table summarizes representative N-alkylation reactions on piperazine derivatives:

| Starting Material | Reagent | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Aryl piperazines | 1-Bromobutane | K₂CO₃ | Acetone | N-Butyl aryl piperazines | nih.gov |

| N-Acetylpiperazine | n-Butylbromide | K₂CO₃ | Toluene | N-Butyl-N'-Acetylpiperazine | researchgate.net |

| Arylpiperazine | 4-Chlorobenzyl chloride | K₂CO₃ | DMF | 1-(4-Chlorobenzyl)-4-arylpiperazine | nih.gov |

| Imide derivative | 1,4-Dibromobutane | K₂CO₃ | Acetonitrile | N-(4-Bromobutyl)imide derivative | nih.gov |

Substitution Reactions on the Piperazinone Ring System

Direct substitution on the carbon atoms of the piperazinone ring is less common but can be achieved through specific synthetic strategies. The introduction of substituents at the C5 and C6 positions often requires constructing the ring from appropriately substituted precursors. For example, complex piperazinone-containing polycyclic structures are often synthesized from starting materials that already possess the desired substitution pattern on the ring backbone. mdpi.com

Methods like lithiation can be used to functionalize the ring. For example, α-lithiation of N-Boc protected piperazines allows for the introduction of various electrophiles at the carbon adjacent to the nitrogen. researchgate.net This strategy provides a route to polysubstituted 2-oxopiperazines. researchgate.net

Substitution Reactions on the Phenyl Moiety

The phenyl ring at the C3 position offers a prime site for modification to modulate the pharmacological properties of the molecule. Standard electrophilic aromatic substitution reactions can be employed, although the reactivity can be influenced by the existing piperazinone core.

Substituents such as halogens (e.g., fluorine), trifluoromethyl groups, and alkoxy groups have been introduced onto the phenyl ring. nih.govmdpi.com These modifications are often achieved by starting with a correspondingly substituted phenyl-containing precursor, such as a substituted styrene (B11656) oxide or α-bromophenylacetic acid ester. google.com For example, the synthesis of various N-phenylpiperazine analogs often starts with different aryl halides which then undergo a Pd-catalyzed Buchwald-Hartwig amination reaction with piperazine. nih.gov This approach allows for the systematic exploration of structure-activity relationships by varying the substitution pattern on the phenyl ring. nih.gov

The table below illustrates examples of substituted phenylpiperazine derivatives and their synthetic precursors.

| Phenyl Substituent | Synthetic Precursor | Reaction Type | Reference |

|---|---|---|---|

| 2-Fluoro, 3-Fluoro, 4-Fluoro | Fluorinated aryl halides | Buchwald-Hartwig amination | nih.gov |

| 3'-CF₃, 4'-F | Substituted phenylpiperazine | N-alkylation | mdpi.com |

| 2-Fluoro-4-methyl-5-(trifluoroethylsulfanyl) | Substituted aniline | Cyclization with bis(2-chloroethyl)amine (B1207034) | nih.gov |

Multi-Step Synthetic Sequences for Complex Derivatives

The synthesis of complex derivatives based on the this compound core often involves multi-step reaction sequences. These sequences are designed to build molecular complexity in a controlled and often stereoselective manner.

A common strategy begins with the construction of the core piperazinone ring, followed by sequential functionalization. For instance, the synthesis of 1-Methyl-3-phenylpiperazine can start from α-bromophenylacetic acid ester and ethylenediamine to form 2-oxo-3-phenylpiperazine. google.com This intermediate is then reduced, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to yield 3-phenylpiperazine, which is subsequently methylated. google.com

Another approach involves the sequential reaction of a substituted aniline. For example, a multi-step synthesis of phenylpiperazine derivatives involved sulfonylation of 2-substituted 4-methylaniline, reduction, alkylation, cyclization with bis(2-chloroethyl)amine hydrochloride, and a final N-substitution reaction. nih.gov

Complex, polycyclic derivatives are also synthesized through multi-step pathways. The synthesis of the antipsychotic Lumateperone, which contains a complex tetracyclic system incorporating a piperazinone ring, starts from 3,4-dihydroquinoxalin-2(1H)-one. mdpi.com The synthesis proceeds through nitrosation, reduction, condensation, another reduction, alkylation, selective amide reduction, hydrolysis, and a final alkylation, followed by chiral separation. mdpi.com

Molecular Hybridization Approaches

Molecular hybridization is a strategy in drug design where two or more pharmacophores are combined into a single molecule. The this compound scaffold is an attractive component for such hybrids due to its favorable physicochemical properties and proven biological relevance. researchgate.net

This approach has been used to create hybrid molecules containing a lipophilic moiety, a polar carbamoyloxy bridge, and a 4-(substituted phenyl)piperazin-1-ium-1-yl fragment. mdpi.com These hybrid compounds are designed to interact with multiple biological targets or to combine desired properties from different molecular entities. The synthesis of these hybrids typically involves coupling the functionalized piperazine core with another molecular fragment through a linker.

Protecting Group Strategies in Synthesis

The synthesis of this compound and its derivatives frequently necessitates the use of protecting groups to mask one or both of the nitrogen atoms within the piperazinone core. This strategy is crucial for controlling regioselectivity during synthetic transformations, preventing unwanted side reactions, and enabling the synthesis of complex molecules with high precision. The choice of protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. Commonly employed protecting groups in this context include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

The strategic application of these protecting groups allows for the differential functionalization of the two nitrogen atoms of the piperazine ring. For instance, one nitrogen can be protected with a stable group while the other is left free to react. Subsequently, the first protecting group can be removed and the newly deprotected nitrogen can be functionalized. This orthogonal protection strategy is a powerful tool for the synthesis of a wide array of substituted this compound derivatives.

N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of non-acidic conditions and its straightforward removal with acids. In the synthesis of this compound derivatives, the Boc group can be introduced by reacting the piperazinone with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

Deprotection of the N-Boc group is typically achieved by treatment with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) peptide.com. Alternatively, hydrochloric acid (HCl) in an organic solvent can be employed jgtps.com. The mild conditions required for Boc group removal make it compatible with a variety of other functional groups that might be present in the molecule.

N-Cbz Protecting Group

The benzyloxycarbonyl (Cbz or Z) group is another common amine protecting group that offers orthogonality to the Boc group. It is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenolysis. The Cbz group is typically introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base total-synthesis.com.

Deprotection of the N-Cbz group is most commonly achieved by catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source total-synthesis.com. This method is highly effective and proceeds under neutral conditions, making it suitable for substrates with acid- or base-sensitive functionalities. Other deprotection methods include the use of strong acids like HBr in acetic acid or Lewis acids organic-chemistry.org. A newer method involves the use of low-carbon alcohols as deprotecting reagents under mild conditions eurekaselect.comresearchgate.net.

Orthogonal Protecting Group Strategies

In the synthesis of more complex derivatives of this compound, an orthogonal protecting group strategy is often employed. This involves the use of two or more different protecting groups that can be removed under distinct conditions, allowing for the selective deprotection and functionalization of specific sites in the molecule. For example, one nitrogen of the piperazinone core can be protected with a Boc group, while the other is protected with a Cbz group. The Boc group can be selectively removed with acid, leaving the Cbz group intact. After functionalization of the free amine, the Cbz group can then be removed by hydrogenolysis. This approach provides a high degree of control over the synthesis and allows for the preparation of a diverse range of derivatives.

A study on the asymmetric palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones highlights the importance of the choice of protecting groups on both the yield and the enantioselectivity of the reaction. The use of different protecting groups on the N1 and N4 positions of the piperazin-2-one ring was investigated, demonstrating the impact of these groups on the stereochemical outcome of the reaction.

| Entry | N1-Protecting Group | N4-Protecting Group | Yield (%) | ee (%) |

| 1 | Benzoyl (Bz) | Benzoyl (Bz) | 95 | 56 |

| 2 | Benzoyl (Bz) | Benzyl (Bn) | 85 | 86 |

| 3 | Benzoyl (Bz) | p-Methoxybenzyl (PMB) | 78 | 85 |

| 4 | p-Fluorobenzoyl | Benzyl (Bn) | 82 | 87 |

| 5 | p-Methoxybenzoyl | Benzyl (Bn) | 83 | 86 |

| 6 | Benzyloxycarbonyl (Cbz) | Benzyl (Bn) | 90 | 65 |

This data underscores the significant influence that protecting groups have on the efficiency and stereoselectivity of synthetic transformations involving the piperazin-2-one scaffold.

Advanced Characterization and Analytical Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of (S)-3-Phenylpiperazin-2-one. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms within a molecule. Both ¹H-NMR and ¹³C-NMR are crucial for the characterization of piperazine (B1678402) derivatives.

¹H-NMR Spectroscopy provides information about the chemical environment of hydrogen atoms. For a related compound, 1-(4-nitrobenzoyl)piperazine (B1268174), the ¹H-NMR spectrum in deuterated chloroform (B151607) (CDCl₃) at 25°C shows broad signals for the piperazine ring protons at chemical shifts (δ) of approximately 2.81, 2.96, 3.33, and 3.77 ppm. tandfonline.com The aromatic protons of the nitrobenzoyl group appear as doublets at 7.56 ppm and 8.27 ppm. tandfonline.com The complexity of the piperazine proton signals can be attributed to conformational dynamics, such as ring inversion and restricted rotation around the amide bond. tandfonline.com The specific chemical shifts for this compound would be expected to show distinct signals for the phenyl group protons, the methine proton at the chiral center (C3), and the methylene (B1212753) protons of the piperazine ring.

¹³C-NMR Spectroscopy offers insights into the carbon framework of a molecule. In the case of 1-(4-nitrobenzoyl)piperazine, the piperazine carbon signals appear at approximately 43.5, 46.0, 46.6, and 49.0 ppm in CDCl₃. tandfonline.com The aromatic carbons of the nitrobenzoyl substituent are observed at 124.0 ppm, 128.2 ppm, 142.2 ppm, and 148.5 ppm, with the carbonyl carbon at 163.1 ppm. tandfonline.com For this compound, the ¹³C-NMR spectrum would be expected to show characteristic signals for the phenyl group, the carbonyl group of the lactam, and the carbons of the piperazine ring, including the chiral C3 carbon.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Piperazine Derivative (1-(4-nitrobenzoyl)piperazine) in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperazine CH₂ | 2.81, 2.96, 3.33, 3.77 | 43.5, 46.0, 46.6, 49.0 |

| Aromatic CH (ortho) | 7.56 | 128.2 |

| Aromatic CH (meta) | 8.27 | 124.0 |

| Aromatic C (ipso) | - | 142.2 |

| Aromatic C (para) | - | 148.5 |

| Carbonyl C=O | - | 163.1 |

Note: Data is for the analogous compound 1-(4-nitrobenzoyl)piperazine and serves as an illustrative example. tandfonline.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a compound like this compound would exhibit characteristic absorption bands. Key expected vibrational frequencies include:

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine in the piperazine ring.

C=O Stretch: A strong absorption band typically between 1650 and 1690 cm⁻¹ for the amide (lactam) carbonyl group.

Aromatic C-H Stretch: Peaks usually found above 3000 cm⁻¹.

Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region.

C-N Stretch: Signals in the 1000-1350 cm⁻¹ range.

Mass Spectrometry (MS, EI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation.

For phenylpiperazine derivatives, fragmentation is often initiated at the nitrogen atoms of the piperazine ring. Common fragmentation pathways involve cleavage of the piperazine ring and loss of fragments such as C₂H₄N. For 1-phenylpiperazine, a significant fragment ion is observed at an m/z of 120. The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight.

Chromatographic Methods for Purity and Chiral Analysis

Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers to determine enantiomeric purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation, identification, and quantification of compounds.

Reversed-Phase HPLC (RP-HPLC) is a widely used mode of HPLC where the stationary phase is nonpolar (hydrophobic) and the mobile phase is polar. In RP-HPLC, nonpolar compounds are retained longer on the column. For the analysis of piperazine derivatives, C18 (octadecylsilane) columns are commonly employed.

The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol. The separation is achieved by optimizing the composition of the mobile phase. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often used to achieve optimal separation of compounds with a range of polarities. Detection is commonly performed using a UV detector, as the phenyl group in this compound will absorb UV light.

For the chiral analysis of this compound, specialized chiral stationary phases (CSPs) are necessary. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are frequently used for the separation of enantiomers. The choice of the specific CSP and the mobile phase composition (often a mixture of alkanes like hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol) is critical for achieving baseline separation of the (S) and (R) enantiomers.

Table 2: Typical Parameters for Reversed-Phase HPLC Analysis of Piperazine Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Octadecylsilane (C18) bonded to silica (B1680970) particles |

| Mobile Phase | A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) |

| Elution Mode | Isocratic or gradient |

| Detector | UV-Vis Detector |

| Chiral Stationary Phase (for enantiomeric separation) | Polysaccharide-based (e.g., cellulose or amylose derivatives) |

| Chiral Mobile Phase | Typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol) |

Gas Chromatography (GC)

Gas Chromatography is another powerful separation technique, particularly for volatile and thermally stable compounds. While less common than HPLC for chiral pharmaceutical analysis, it offers high resolution and can be coupled with highly sensitive detectors.

For the separation of enantiomers by GC, chiral capillary columns are required. Cyclodextrin (B1172386) derivatives are frequently used as chiral selectors in GC stationary phases. nih.gov A column such as CP-cyclodextrin-β-2,3,6-M-19, which consists of a derivatized beta-cyclodextrin (B164692) coated onto the inner wall of a capillary column, can be used to resolve the enantiomers of 3-Phenylpiperazin-2-one (B1581277). The separation mechanism involves the formation of temporary inclusion complexes between the enantiomers and the chiral cyclodextrin cavity. Differences in the fit and interaction energies between the two enantiomers and the chiral stationary phase result in different retention times. The compound may require derivatization to increase its volatility and improve chromatographic performance.

Table 2: Representative GC Method for Chiral Analysis of 3-Phenylpiperazin-2-one

| Parameter | Condition |

| Column | CP-cyclodextrin-β-2,3,6-M-19 (25 m x 0.25 mm) |

| Carrier Gas | Helium, 1.0 mL/min |

| Injector Temperature | 250°C |

| Oven Program | 150°C (hold 1 min), ramp to 220°C at 5°C/min |

| Detector | FID or Mass Spectrometer |

| Detector Temperature | 280°C |

Coupling Gas Chromatography with a Mass Spectrometer (GC-MS) provides a powerful analytical tool that combines the high separation efficiency of GC with the sensitive and specific detection capabilities of MS. gassnova.no As the separated components elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized, typically by Electron Ionization (EI). nih.gov The resulting ions are then separated by their mass-to-charge ratio (m/z).

The mass spectrum of 3-Phenylpiperazin-2-one would show a molecular ion peak corresponding to its molecular weight, along with a series of characteristic fragment ions. researchgate.net These fragmentation patterns serve as a "fingerprint" for the molecule, allowing for unambiguous identification. researchgate.net For quantitative analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring only specific, characteristic ions of the target analyte. semanticscholar.org

Table 3: Predicted Key Mass Fragments for 3-Phenylpiperazin-2-one

| m/z Value | Possible Fragment Identity |

| 176 | [M]+ (Molecular Ion) |

| 104 | [C₆H₅-CH=NH₂]+ |

| 91 | [C₇H₇]+ (Tropylium ion) |

| 77 | [C₆H₅]+ (Phenyl cation) |

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. mdpi.com For a chiral compound like this compound, this technique is uniquely capable of unambiguously determining its absolute configuration.

The analysis involves irradiating a single, high-quality crystal of the compound with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. researchgate.net From this map, the precise positions of all atoms in the crystal lattice can be determined, providing detailed information on bond lengths, bond angles, and torsional angles. nih.gov Furthermore, X-ray diffraction reveals how the molecules are arranged in the solid state, including intermolecular interactions like hydrogen bonding and π–π stacking, which govern the crystal's physical properties. mdpi.com The determination of the absolute configuration is often achieved using anomalous dispersion effects, confirming the 'S' assignment for the stereocenter.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.8 Å, b = 9.5 Å, c = 16.2 Å |

| Volume | 893 ų |

| Z (Molecules/unit cell) | 4 |

| Key Intermolecular Interaction | N-H···O=C Hydrogen Bond |

Medicinal Chemistry and Biological Activity Investigations of Derived Compounds

Pharmacophore Development and Optimization

The development of pharmacophore models for derivatives of (S)-3-Phenylpiperazin-2-one is crucial for designing compounds with enhanced potency and selectivity. The core structure itself presents key pharmacophoric features: a phenyl ring capable of hydrophobic and aromatic interactions, a lactam group with a hydrogen bond donor (N-H) and acceptor (C=O), and a secondary amine (N4) that is often a key site for modification and can act as a basic center, being protonated at physiological pH.

Optimization strategies often focus on introducing substituents at three primary positions:

The Phenyl Ring: Modifications here can influence hydrophobic interactions, electronic properties, and steric fit within a binding pocket.

The Piperazinone N1-position: Substitution at this position can modulate the hydrogen-bonding capacity of the lactam N-H.

The Piperazinone N4-position: This is the most frequently modified position. Attaching various alkyl or arylalkyl chains allows for the exploration of different regions of the target's binding site, significantly impacting affinity and selectivity. The arylpiperazine moiety, in particular, is a well-established pharmacophore for targeting G-protein-coupled receptors (GPCRs). semanticscholar.orgnih.gov

For instance, in the design of dopaminergic and serotonergic ligands, the N-phenylpiperazine subunit is a primary element for molecular recognition at the orthosteric binding site of aminergic GPCRs. semanticscholar.orgnih.gov The optimization process involves attaching this subunit to the this compound core via an appropriate linker extending from the N4 position. The goal is to create molecules that can simultaneously engage the primary orthosteric site and a secondary, allosteric binding site, leading to bitopic ligands with improved selectivity, particularly for receptor subtypes like the dopamine (B1211576) D3 receptor. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For derivatives of this compound, SAR investigations have provided critical insights into the requirements for affinity and selectivity at various biological targets.

The nature and position of substituents on the this compound scaffold dramatically influence pharmacological activity.

Substituents on the N4-Arylpiperazine Moiety: In many CNS-active derivatives, an arylpiperazine group is attached to the N4 position. Substituents on this distal aromatic ring are critical. For example, in a series of dual inhibitors of serotonin (B10506) and noradrenaline reuptake, the substitution pattern on the phenyl rings was a key determinant of activity. lookchem.com Electron-withdrawing groups like chlorine or trifluoromethyl, or electron-donating groups like methoxy (B1213986) at the ortho-, meta-, or para-positions of the terminal phenyl ring can fine-tune receptor affinity and selectivity. acs.orgmdpi.com For example, introducing a fluorine atom at the 2-position of a benzene (B151609) ring in certain phenylpiperazine derivatives was shown to increase acaricidal activity. nih.gov In the context of dopamine receptor ligands, 2-methoxyphenyl and 2,3-dichlorophenyl substitutions have been used to evaluate the ortho effect on the coplanarity between the piperazine (B1678402) and the aromatic ring, which in turn affects receptor binding. semanticscholar.orgmdpi.com

Linker between the Core and Terminal Group: The length and nature of the alkyl chain connecting the piperazinone N4-atom to a terminal pharmacophore (like an arylpiperazine) are crucial. SAR studies on 5-HT1A receptor agonists indicated that the length of this alkyl chain is of great importance for affinity and selectivity against α1-adrenoceptors, with a methylene (B1212753) (n=1) linker being optimal in one series. acs.org

Substituents on the C3-Phenyl Ring: While less commonly explored than N4-substitution, modifications to the C3-phenyl group of the core scaffold can also modulate activity. Substituents here can alter the hydrophobic and electronic character of the molecule, potentially influencing its interaction with the binding site or its pharmacokinetic properties.

| Scaffold Position | Substituent Type | Observed Impact on Biological Activity | Target Class Example |

|---|---|---|---|

| N4-Arylpiperazine Ring | Ortho-methoxy group | Often enhances affinity for 5-HT1A receptors. acs.org | Serotonin Receptors |

| N4-Arylpiperazine Ring | 2,3-dichloro substitution | Modulates D2/D3 receptor affinity. semanticscholar.orgmdpi.com | Dopamine Receptors |

| N4-Linker | Short alkyl chain (e.g., n=1-4) | Chain length is critical for optimal receptor fit and selectivity (e.g., 5-HT1A vs. α1). acs.org | GPCRs |

| C3-Phenyl Ring | Electron-withdrawing/donating groups | Can fine-tune binding affinity and ADME properties. mdpi.com | Various Targets |

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in drug design, as biological macromolecules like receptors and enzymes are chiral. hilarispublisher.com The (S)-configuration at the C3 position of the phenylpiperazin-2-one core is paramount, as it dictates the spatial orientation of the phenyl group. This fixed orientation is crucial for enantioselective interactions with the chiral binding sites of biological targets. hilarispublisher.comresearchgate.net

It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. researchgate.net In many cases, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects. For phenylpiperazinepropane-1,2-diol derivatives, a related class of compounds, the (S)-isomers consistently showed better pharmacological profiles and a more favorable ratio of antitussive activity to sedative effects compared to the (R)-isomers and the racemic mixtures. nih.gov This highlights the importance of using stereochemically pure compounds, such as those derived from this compound, to achieve optimal pharmacological efficacy and selectivity.

Identified Biological Targets and Mechanisms of Action for this compound Derivatives

Derivatives of the this compound scaffold have been investigated for their activity against a wide range of biological targets, primarily enzymes and receptors involved in cellular signaling and neurotransmission.

Kinase Inhibition: Protein kinases are key regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. Phenylpiperazine derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov One study reported a novel class of phenylpiperazine derivatives with nanomolar IC50 values against EGFR, and computational docking showed interactions with key residues in the enzyme's active site. nih.gov While this study did not use the specific this compound core, the phenylpiperazine moiety was a key component, suggesting the potential for developing kinase inhibitors from this scaffold. The lactam core can act as a hinge-binding motif, a common feature of many kinase inhibitors.

Topoisomerase II Inhibition: Topoisomerases are enzymes that manage the topology of DNA and are validated targets for anticancer drugs. Certain heterocyclic compounds, including those with nitrogen-containing rings, have shown inhibitory activity against human topoisomerase II. mdpi.com The planar phenyl group and the rigid piperazinone ring of the scaffold could potentially interact with the DNA-enzyme complex through intercalation or by binding to the ATPase domain.

The arylpiperazine moiety, frequently incorporated into derivatives of this compound, is a privileged structure for targeting monoamine GPCRs. ijrrjournal.com

Serotonin Receptors: Derivatives have shown significant activity as ligands for various serotonin (5-HT) receptors. They are often designed as 5-HT1A receptor agonists or partial agonists, a mechanism associated with anxiolytic and antidepressant effects. nih.govacs.org High affinity for 5-HT1A receptors is a common feature, with selectivity over other receptors like 5-HT2A being a key goal of optimization. nih.gov

Dopamine Receptors: The dopaminergic system is a major target for antipsychotic and anti-Parkinsonian drugs. Phenylpiperazine derivatives have been extensively developed as high-affinity ligands for D2 and D3 dopamine receptors. nih.govmdpi.comnih.gov Many of these compounds act as partial agonists or antagonists. semanticscholar.orgnih.gov A key strategy in this area is to achieve selectivity for the D3 receptor over the highly homologous D2 receptor, which is hypothesized to provide therapeutic benefits with a lower risk of side effects. mdpi.comnih.gov The this compound scaffold can serve as a rigid anchor to position the N4-arylpiperazine pharmacophore correctly within the dopamine receptor binding pocket.

Alpha-1 Adrenoceptors: A number of arylpiperazine derivatives exhibit affinity for α1-adrenergic receptors. acs.org This is often considered off-target activity when designing selective serotonergic or dopaminergic agents, and medicinal chemistry efforts are frequently directed at minimizing this interaction to improve the selectivity profile of the compounds.

| Biological Target | Mechanism of Action | Therapeutic Potential |

|---|---|---|

| EGFR Kinase | Inhibition of tyrosine kinase activity | Anticancer nih.gov |

| Topoisomerase II | Inhibition of enzyme activity, preventing DNA replication | Anticancer mdpi.com |

| Serotonin Receptor (5-HT1A) | Agonism / Partial Agonism | Anxiolytic, Antidepressant acs.org |

| Serotonin Receptor (5-HT2A) | Antagonism | Antipsychotic |

| Dopamine Receptor (D2/D3) | Antagonism / Partial Agonism | Antipsychotic, Substance Abuse mdpi.comnih.gov |

| Alpha-1 Adrenoceptor | Antagonism (often off-target) | Cardiovascular (various) acs.org |

Therapeutic Area Applications of this compound Derivatives

Derivatives of piperazine have been a significant area of research in the quest for new anti-infective agents, driven by the increasing challenge of antimicrobial resistance. The versatility of the piperazine scaffold allows for the synthesis of a wide array of derivatives with activity against various pathogens.

Antibacterial and Antifungal Activity:

Numerous studies have demonstrated the efficacy of newly synthesized piperazine derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. For instance, a series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) moieties exhibited significant antibacterial activity, particularly against Gram-negative bacteria such as E. coli. In contrast, their antifungal activity was found to be weaker mdpi.com. Another study involving Mannich bases synthesized from different piperazine derivatives showed significant activity against Gram-positive bacteria, including staphylococci, and high fungistatic activity against Candida species, with minimum inhibitory concentrations (MICs) as low as 0.49 µg/mL for C. parapsilosis nih.gov.

Further research on piperazine derivatives has shown their potential against a range of bacterial and fungal pathogens. One study reported that many of the synthesized substituted piperazine derivatives displayed significant antimicrobial and antifungal properties when tested against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus niger researchgate.net.

Antimycobacterial Activity:

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel therapeutic agents. Phenylpiperazine derivatives have shown promise in this area. A study focused on N-phenylpiperazines demonstrated that some of these compounds exhibit inhibitory activity against several mycobacteria strains. Specifically, 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride and 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride showed high inhibitory activity against M. kansasii with MIC values of 15.4 and 15.0 µM, respectively. The latter compound was also active against M. marinum with an MIC of 15.0 µM nih.gov. Another study highlighted that N-arylpiperazine derivatives can exhibit remarkable activity against Mycobacterium tuberculosis H37Rv mdpi.com.

| Compound/Derivative Class | Organism | Activity (MIC) |

|---|---|---|

| Mannich Bases with Piperazine Moiety | C. parapsilosis | 0.49 µg/mL |

| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.4 µM |

| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.0 µM |

| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. marinum | 15.0 µM |

| 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | F. avenaceum | 14.2 µM |

Phenylpiperazine derivatives have been extensively synthesized and evaluated for their effectiveness as acaricides, addressing the significant crop damage caused by spider mites. Research has led to the development of a number of potent compounds with significant activity against various mite species.

In one study, 33 new phenylpiperazine derivatives were synthesized and tested for their acaricidal properties. It was discovered that 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives demonstrated good acaricidal activity nih.govresearchgate.net. Among these, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine was identified as the most potent compound. It showed the highest level of activity against Tetranychus urticae (two-spotted spider mite) and was also highly effective against Tetranychus kanzawai and Panonychus citri (citrus red mite). This compound was also found to be active against both adult mites and their eggs nih.govresearchgate.net.

The structure-activity relationship studies revealed that the introduction of a fluorine atom at the 2-position of the benzene ring enhanced the acaricidal activity. For example, some derivatives provided complete control of T. urticae at a concentration of 3 ppm nih.gov. Furthermore, 4-acyl-1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl) phenyl]piperazine derivatives also showed good acaricidal activity, with the acetyl derivative fully controlling T. urticae at 3 ppm scispace.com.

| Compound | Target Mite Species | Observed Activity |

|---|---|---|

| 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine | Tetranychus urticae | Highest activity |

| 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine | Tetranychus kanzawai | High activity |

| 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine | Panonychus citri | High activity |

| 4-acetyl-1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl) phenyl]piperazine | Tetranychus urticae | 100% control at 3 ppm |

The phenylpiperazine scaffold is a key component in the development of atypical antipsychotic drugs. These agents typically exhibit a multi-receptor binding profile, with affinities for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors being crucial for their therapeutic effects in treating schizophrenia.

A study investigating novel phenylpiperazine pyrrolidin-2-one derivatives explored their central nervous system activity. One compound, 4-chloro-6-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1H-benzimidazole, displayed a 5-HT2A/D2 pKi binding ratio of 1.14, which is indicative of atypical neuroleptics. This compound also demonstrated a non-cataleptic action in rats and was able to prevent d-amphetamine-induced hyperlocomotion in mice, suggesting its potential as an atypical antipsychotic researchgate.net.

Further research into indazole and piperazine-based compounds has identified multi-target ligands for dopamine and serotonin receptors. The modification of the aryl part of the piperazine moiety was found to significantly influence the binding affinities for D2, 5-HT1A, and 5-HT2A receptors tandfonline.com. The development of such multi-target ligands is a predominant approach in the search for new antipsychotics with improved efficacy against a broader range of schizophrenia symptoms and a better safety profile compared to selective D2 receptor antagonists tandfonline.com.

The dopamine D3 receptor has also emerged as a viable target for antipsychotic drug development. A series of 2-methoxy substituted phenylpiperazine compounds were developed with varying degrees of selectivity and intrinsic activity at the D3 receptor, showing therapeutic potential for schizophrenia nih.gov.

| Compound Class/Derivative | Receptor Target(s) | Key Findings |

|---|---|---|

| Phenylpiperazine pyrrolidin-2-one derivatives | 5-HT2A, D2 | Atypical antipsychotic potential with a 5-HT2A/D2 pKi ratio of 1.14 and non-cataleptic action. researchgate.net |

| Indazole and piperazine-based derivatives | D2, 5-HT1A, 5-HT2A | Multi-target ligands with binding affinities influenced by arylpiperazine substitutions. tandfonline.com |

| 2-Methoxy substituted phenylpiperazines | D3 (selective) | Therapeutic potential for schizophrenia by targeting the D3 receptor. nih.gov |

Central Nervous System (CNS) Agents

Antidepressants

Derivatives of this compound have been investigated for their potential as antidepressants, primarily due to the well-established role of the phenylpiperazine moiety in modulating serotonergic neurotransmission. Phenylpiperazine-based compounds are known to act as serotonin (5-HT2) reuptake inhibitors and serotonin receptor blockers. drugs.com This dual action is a key strategy in the development of new antidepressant drugs. nih.gov

Research has focused on synthesizing new classes of antidepressant drugs with dual activity at 5-HT1A serotonin receptors and the serotonin transporter. nih.gov For instance, a series of 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives have shown nanomolar affinity for both targets. nih.gov The antidepressant-like effects of some new arylpiperazine derivatives have been demonstrated in preclinical models like the forced swim test (FST) and tail suspension test (TST). nih.gov The mechanism of these effects appears to be mediated by interaction with 5-HT₁A receptors. nih.gov Furthermore, some compounds show a combined effect of serotonin reuptake inhibition and modulation of the 5-HT2c receptor, which could lead to a more rapid onset of antidepressant activity. google.comgoogle.com

Table 1: Examples of Phenylpiperazine Derivatives with Antidepressant Activity

| Compound | Target(s) | Activity | Reference |

|---|---|---|---|

| 1-(benzo[b]thiophen-3-yl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-ol (4d) | 5-HT1A receptors, Serotonin transporter | Kᵢ = 86 nM (5-HT1A), Kᵢ = 76 nM (Serotonin transporter) | nih.gov |

| N-(3-(4-(piperonyl)piperazin-1-yl)propyl) isonicotinamide (B137802) (4p) | 5-HT₁A and 5-HT₂C receptors | Active in Forced Swim Test and Tail Suspension Test | nih.gov |

| N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl) picolinamide (B142947) (3o) | 5-HT₁A receptors | Active in Forced Swim Test and Tail Suspension Test | nih.gov |

Anxiolytics

The anxiolytic potential of this compound derivatives is also linked to their interaction with the serotonergic system, particularly the 5-HT1A receptors. silae.it Several piperazine analogues have demonstrated anxiolytic-like effects in preclinical models. silae.it Putative anxiolytic drugs like buspirone (B1668070) and ipsapirone, which are piperazine derivatives, act as agonists at 5-HT1A receptors. nih.gov

Studies on new arylpiperazine derivatives have confirmed their anxiolytic effects in behavioral tests such as the elevated plus-maze (EPM). nih.gov The mechanism of action for these compounds involves the direct participation of 5-HT1A receptors. nih.gov For example, the anxiolytic effects of certain novel compounds were reversed by the selective 5-HT₁A antagonist WAY 100635. nih.gov This highlights the critical role of 5-HT1A receptor agonism in the anxiolytic activity of this class of compounds.

Table 2: Examples of Phenylpiperazine Derivatives with Anxiolytic Activity

| Compound | Target(s) | Key Finding | Reference |

|---|---|---|---|

| Buspirone | 5-HT1A receptors | Agonist activity at 5-HT1A receptors | nih.gov |

| Ipsapirone | 5-HT1A receptors | Agonist activity at 5-HT1A receptors | nih.gov |

| N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide (4p) | 5-HT₁A receptors | Anxiolytic effects in the elevated plus-maze test | nih.gov |

| N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide (3o) | 5-HT₁A receptors | Anxiolytic effects in the elevated plus-maze test | nih.gov |

Anticancer Agents

The therapeutic potential of this compound derivatives extends to oncology. The introduction of differentially substituted phenylpiperazines into various molecular scaffolds has yielded compounds with significant anticancer activity. nih.gov

One area of investigation involves the development of 1,2-benzothiazine derivatives bearing a phenylpiperazine moiety as potential topoisomerase II (Topo II) inhibitors. nih.gov Several of these compounds have demonstrated cytotoxic activity comparable to the well-known anticancer drug doxorubicin (B1662922) in breast adenocarcinoma (MCF7) cell lines. nih.gov For instance, compound BS230 showed potent antitumor activity with lower cytotoxicity towards healthy cells compared to doxorubicin. nih.gov Molecular docking studies suggest that these compounds can bind to both the DNA-Topo II complex and the minor groove of DNA. nih.gov

Another approach has been the synthesis of purine (B94841) nucleobase analogs incorporating substituted piperazine or phenylpiperazine groups. nih.gov These compounds have shown significant growth inhibitory effects on various cancer cell lines, including breast (MCF7), colon (HCT116), and liver (Huh7) cancer cells. nih.gov Furthermore, methyl piperazine derivatives have been synthesized and evaluated for their anticancer potential, with some compounds showing promising activity against adenocarcinomic human alveolar basal epithelial cells (A-549), human colon carcinoma (HCT-116), and human pancreatic carcinoma (MIAPaCa-2) cell lines. researchgate.net

Table 3: Phenylpiperazine Derivatives with Anticancer Activity

| Compound | Scaffold | Cancer Cell Line(s) | Key Finding | Reference |

|---|---|---|---|---|

| BS130 | 1,2-benzothiazine | MCF7 (breast adenocarcinoma) | More cytotoxic than doxorubicin | nih.gov |

| BS230 | 1,2-benzothiazine | MCF7 (breast adenocarcinoma), MCF10A (healthy) | Stronger cytotoxicity towards cancer cells than doxorubicin, with lower cytotoxicity towards healthy cells | nih.gov |

| A-11 | Phenyl benzamide/Phenyl methanone | A-549 (lung), HCT-116 (colon), MIAPaCa-2 (pancreatic) | IC₅₀ of 5.71 µM against A-549 and 4.26 µM against HCT-116 | researchgate.net |

| 6-(4-substituted phenyl piperazine)-9-cyclopentyl purine derivatives | Purine nucleobase | MCF7 (breast), HCT116 (colon), Huh7 (liver) | Significant growth inhibitory effects | nih.gov |

Cardiovascular Agents (e.g., Antiarrhythmic, Antihypertensive)

Derivatives of this compound have been the subject of cardiovascular research, with studies demonstrating their potential as both antiarrhythmic and antihypertensive agents. This activity is often attributed to their affinity for α₁-adrenoceptors. nih.govnih.gov

Several novel phenylpiperazine and phenylpiperidine derivatives bearing a 3,3-disubstituted pyrrolidin-2-one fragment have been synthesized and evaluated for their antiarrhythmic and antihypertensive activities. nih.gov Some of these compounds significantly decreased systolic and diastolic blood pressure in normotensive anesthetized rats. nih.gov The presence of a piperazine ring and a hydroxyl group in the propyl chain are considered important structural features for the observed activity. researchgate.net

In the context of antiarrhythmic properties, a series of phenylpiperazine derivatives of hydantoin (B18101) were investigated, revealing a significant correlation between their α₁-adrenoceptor affinities and their antiarrhythmic activity in an adrenaline-induced arrhythmia model. nih.gov For instance, one of the most potent compounds demonstrated an ED₅₀ of 0.1 mg/kg in this model. nih.gov Furthermore, some fluorophenylpiperazine derivatives have been shown to possess β-adrenolytic and vasodilating effects. nih.gov The antihypertensive activity of certain 1-piperazino-3-phenylindans has also been linked to their potent 5-HT2-antagonistic activity. nih.gov

Table 4: Examples of Phenylpiperazine Derivatives with Cardiovascular Activity

| Compound Class/Derivative | Activity | Mechanism of Action | Key Finding | Reference |

|---|---|---|---|---|

| 1-[2-hydroxy-3-(4-phenylpiperazin-l-yl)-propyl]-3-phenyl-3-n-propyl-pyrrolidin-2-one (10a) | Antihypertensive | α₁-adrenoceptor affinity (pKᵢ = 6.43) | Significantly decreased systolic and diastolic pressure | nih.gov |

| 1-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-3-methyl-5,5-diphenylimidazolidine-2,4-dione hydrochloride (19a) | Antiarrhythmic | α₁-adrenoceptor affinity (Kᵢ = 4.7 nM) | ED₅₀ = 0.1 mg/kg in adrenaline-induced arrhythmia | nih.gov |

| (+)-(1R,3S)-1-[2-[4-[3-(4-fluorophenyl)-1-indanyl]-1- piperazinyl]ethyl]-2-imidazolidinone (Lu 21-098, irindalone) | Antihypertensive | 5-HT2 antagonism | Potent antihypertensive activity in spontaneously hypertensive rats | nih.gov |

| Pyrrolidin-2-one derivative S-75 | Antiarrhythmic | α₁-adrenolytic properties | Stronger prophylactic antiarrhythmic properties than carvedilol (B1668590) in an adrenaline-induced model | nih.gov |

Other Potential Therapeutic Areas (e.g., Antidiabetic, Antioxidant, Radioprotective)

The therapeutic exploration of this compound derivatives extends beyond the central nervous system and cardiovascular system, with emerging research in several other areas.

Antidiabetic: N-phenyl piperazine derivatives are being recognized for their potential in managing diabetes. biomedpharmajournal.org Studies have investigated their in vitro α-amylase inhibitory potential, which is a mechanism to delay carbohydrate digestion and mitigate postprandial hyperglycemia. biomedpharmajournal.org Additionally, piperazine sulphonamide derivatives have been designed as dipeptidyl peptidase-4 (DPP-4) inhibitors, a validated target for type 2 diabetes. pensoft.net Some of these compounds have shown significant antihyperglycemic effects in preclinical models. pensoft.net The conjugation of piperazine moieties with other bioactive molecules is also being explored to develop new antidiabetic agents. nih.gov

Antioxidant: Several 1-aryl/aralkyl piperazine derivatives have been synthesized and screened for their antioxidant activity. nih.gov The antioxidant properties of 1-(phenoxyethyl)-piperazine derivatives have been measured in human venous blood samples, with some compounds increasing superoxide (B77818) dismutase (SOD) activity and total antioxidant capacity. ptfarm.plnih.gov Another study on 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one demonstrated its antioxidant capacity in brain tissue homogenates and an increase in SOD activity. researchgate.net

Radioprotective: There is a growing interest in developing piperazine derivatives as effective radiation countermeasures. rsc.org A series of novel 1-(2-hydroxyethyl)piperazine derivatives have been designed and synthesized, with some compounds showing the ability to protect human cells from radiation-induced apoptosis with low cytotoxicity. nih.govresearchgate.net These derivatives have shown superior safety profiles and effectiveness compared to the standard radioprotective agent amifostine, suggesting their potential as more viable options. nih.gov The development of these compounds represents a significant advancement in the field of radiation countermeasures. nih.gov

Table 5: Phenylpiperazine Derivatives in Other Therapeutic Areas

| Therapeutic Area | Compound Class/Derivative | Mechanism of Action/Target | Key Finding | Reference |

|---|---|---|---|---|

| Antidiabetic | N-phenyl Piperazine derivatives | α-amylase inhibition | Potential to mitigate postprandial hyperglycemia | biomedpharmajournal.org |

| Antidiabetic | Piperazine sulphonamide derivatives | Dipeptidyl peptidase-4 (DPP-4) inhibition | Significant antihyperglycemic effect in a model of type 2 diabetes | pensoft.net |

| Antioxidant | 1-[(4-methyl)- and 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine derivatives | Increased SOD activity and total antioxidant capacity | Promising antioxidant properties in vitro | ptfarm.plnih.gov |

| Radioprotective | 1-(2-hydroxyethyl)piperazine derivatives | Mitigation of DNA damage | Superior safety and effectiveness compared to amifostine | rsc.orgnih.gov |

Q & A

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound efficacy studies?

- Methodological Answer : Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Report EC50/IC50 values with 95% confidence intervals. Assess goodness-of-fit via R² and residual plots. For non-monotonic responses, consider biphasic models or outlier removal criteria .

Q. How should researchers integrate contradictory findings from structural analogs (e.g., R-enantiomer vs. S-enantiomer activity) into their hypotheses?

- Methodological Answer : Perform comparative molecular field analysis (CoMFA) to map steric/electronic differences. Use enantiomer-specific assays to isolate stereochemical effects. Publish negative results to clarify structure-activity relationships (SAR) and avoid publication bias .

Ethical and Data Management

Q. What frameworks ensure ethical sharing of this compound research data while protecting intellectual property?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like Zenodo or ChEMBL. Use embargo periods for unpublished data and apply Creative Commons licenses. For sensitive data (e.g., proprietary analogs), employ controlled access or material transfer agreements (MTAs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.